(3S,4R)-4-(2,3-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidine-3-carboxylic acid
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Overview
Description
(3S,4R)-4-(2,3-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidine-3-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a dimethoxyphenyl group, and a dimethylaminopyrimidinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(2,3-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidine-3-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the dimethoxyphenyl and dimethylaminopyrimidinyl groups. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Dimethoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the Dimethylaminopyrimidinyl Group: This can be done using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-(2,3-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3S,4R)-4-(2,3-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3S,4R)-4-(2,3-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3S,4R)-4-(2,3-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidine-3-carboxylic acid include other pyrrolidine derivatives and compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(3S,4R)-4-(2,3-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-22(2)16-8-17(21-11-20-16)23-9-13(14(10-23)19(24)25)12-6-5-7-15(26-3)18(12)27-4/h5-8,11,13-14H,9-10H2,1-4H3,(H,24,25)/t13-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVSQFMLQZGBLW-UONOGXRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CC(C(C2)C(=O)O)C3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC=NC(=C1)N2C[C@H]([C@@H](C2)C(=O)O)C3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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